4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid, also known as CFTR corrector, is a small molecule drug that has been developed for the treatment of cystic fibrosis. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector works by correcting the folding and trafficking of the 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid protein. The 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid protein is responsible for the transport of chloride ions across the cell membrane. In cystic fibrosis patients, the 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid protein is defective and does not function properly. 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector works by correcting the folding and trafficking of the 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid protein, which allows it to function properly and transport chloride ions across the cell membrane.
Biochemical and Physiological Effects:
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector has been shown to improve the function of the 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid protein in preclinical studies. This improvement in 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid function has been associated with a reduction in the symptoms of cystic fibrosis, such as respiratory infections and digestive problems. 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector has also been shown to improve lung function in cystic fibrosis patients.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied for its potential use in the treatment of cystic fibrosis, which provides a strong scientific basis for further research. However, 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector also has some limitations for lab experiments. It is a complex molecule that requires expertise in synthetic organic chemistry. It is also a relatively new drug that is still undergoing clinical trials, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector. One direction is to further study the mechanism of action of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector, and to develop more effective 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid correctors. Another direction is to study the long-term effects of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector on cystic fibrosis patients. Finally, research can be done to explore the potential use of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector in the treatment of other diseases that involve defective protein folding and trafficking.
Synthesemethoden
The synthesis of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector involves several steps, including the synthesis of the intermediate compounds and the final compound. The synthesis of the intermediate compounds involves the use of various reagents and catalysts, while the final compound is synthesized by reacting the intermediate compounds. The synthesis of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector is a complex process that requires expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector has been extensively studied for its potential use in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs. 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector works by correcting the defective 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid protein, which is responsible for the symptoms of cystic fibrosis. 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector has shown promising results in preclinical studies, and is currently undergoing clinical trials.
Eigenschaften
IUPAC Name |
4-(3-cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO5S/c14-10-5-8(12(16)17)1-4-11(10)21(19,20)15-6-13(18,7-15)9-2-3-9/h1,4-5,9,18H,2-3,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSRQCMBZKWKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)S(=O)(=O)C3=C(C=C(C=C3)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.